molecular formula C24H27NO3 B192805 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 145546-80-1

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B192805
M. Wt: 377.5 g/mol
InChI Key: LPMOTUSFDTTWJL-UDWIEESQSA-N
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Description

“2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is a member of the class of indanones that is 5,6-dimethoxyindan-1-one which is substituted at position 2 by an (N-benzylpiperidin-4-yl)methyl group . It is also known as Donepezil Related Compound A .


Synthesis Analysis

The compound can be produced by catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride . The 5% Pt/C catalyst was chosen to search the optimal reaction conditions because of its higher catalytic activity compared to other catalysts used in the work .


Molecular Structure Analysis

The empirical formula of the compound is C24H27NO3 and its molecular weight is 377.48 . The InChI key is ADEBPBSSDYVVLD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The initial rate of hydrogenation increases with the increase of catalyst loading, with the temperature and solvent polarity, if alcohols were used as solvents . The hydrogenation rate decreases with higher hydrogen pressure and that was explained by competitive adsorption of both reactants .


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Hydrogenation

Research has explored the catalytic hydrogenation of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride, using a 5% Pt/C catalyst in a batch-slurry reactor. This process focuses on optimizing reaction conditions such as catalyst loading, solvent, temperature, and hydrogen pressure to achieve high selectivity and maintain catalyst activity (Samardžić et al., 2012). Additionally, fractal analysis of catalyst surface morphologies has been conducted to further refine the hydrogenation process (Jelčić et al., 2013).

Enzyme Inhibition

The compound has been studied in the context of enzyme inhibition. A research effort designed and synthesized derivatives of this compound as novel donepezil hybrid analogs with the property of inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These derivatives have demonstrated moderate to good inhibitory activities, with potential implications in the treatment of conditions like Alzheimer's disease (Mozaffarnia et al., 2020).

Antimicrobial Activity

Studies have synthesized novel derivatives of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and tested them for antimicrobial activity. These derivatives demonstrated moderate to good activity against various bacterial and fungal organisms, indicating potential use in antimicrobial treatments (Swamy et al., 2019).

Anti-Inflammatory Agents

Research into the synthesis and biological activity of related inden-1-one derivatives has shown significant anti-inflammatory activity. These molecules may represent a new class of anti-inflammatory agents, highlighting another potential application of derivatives of this compound (Sheridan et al., 2009).

properties

IUPAC Name

(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOTUSFDTTWJL-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

CAS RN

145546-80-1, 120014-07-5
Record name 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145546801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]
Source European Chemicals Agency (ECHA)
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Record name 2-((1-BENZYLPIPERIDIN-4-YL)METHYLENE)-5,6-DIMETHOXYINDAN-1-ONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3K90DIY3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

According to the process disclosed in U.S. Pat. No. 4,895,841, 5,6-dimethoxy-1-indanone was condensed with 1-benzyl-4-formylpiperidine in the presence of lithium diisopropylamide to give 5,6-dimethoxy-2-[[1-benzyl-4-piperidinyl]methylene]-1-indanone, which was then reduced with platinum oxide catalyst to give donepezil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DG van Greunen, W Cordier, M Nell… - European Journal of …, 2017 - Elsevier
A series of twenty seven acetylcholinesterase inhibitors, as potential agents for the treatment of Alzheimer's disease, were designed and synthesised based upon previously unexplored …
Number of citations: 44 www.sciencedirect.com
P Sharma, MK Tripathi, SK Shrivastava - Targeting Enzymes for …, 2020 - Springer
Alzheimer’s disease (AD) is an enormous healthcare challenge, and 50 million people are currently suffering from it. There are several pathophysiological mechanisms involved, but …
Number of citations: 24 link.springer.com

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